molecular formula C4H6ClN3O2 B13209507 methyl 1H-1,2,3-triazole-4-carboxylate hydrochloride

methyl 1H-1,2,3-triazole-4-carboxylate hydrochloride

Cat. No.: B13209507
M. Wt: 163.56 g/mol
InChI Key: RSIZOICUOQIZPZ-UHFFFAOYSA-N
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Description

Methyl 1H-1,2,3-triazole-4-carboxylate hydrochloride is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 1H-1,2,3-triazole-4-carboxylate hydrochloride can be synthesized through a multi-step process. One common method involves the esterification of 1H-1,2,3-triazole-4-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification and subsequent conversion to the hydrochloride salt. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: Methyl 1H-1,2,3-triazole-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 1H-1,2,3-triazole-4-carboxylate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1H-1,2,3-triazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound may bind to enzymes or receptors, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Uniqueness: Methyl 1H-1,2,3-triazole-4-carboxylate hydrochloride is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications .

Biological Activity

Methyl 1H-1,2,3-triazole-4-carboxylate hydrochloride is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a triazole ring, which is known for its diverse biological activities. The compound can be synthesized through various methods, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used reaction in organic synthesis that allows for the formation of triazole compounds under mild conditions .

Chemical Formula: C₅H₇ClN₄O₂
Molecular Weight: 174.59 g/mol
Melting Point: 196-199 °C

Antimicrobial Properties

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial activity. This compound has been studied for its efficacy against various pathogens. For instance:

  • In vitro Studies: Compounds similar to methyl 1H-1,2,3-triazole have shown promising results against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective antimicrobial action .
  • Mechanism of Action: The mechanism often involves disruption of the microbial cell wall or interference with essential metabolic pathways.

Anticancer Properties

The anticancer potential of methyl 1H-1,2,3-triazole derivatives has also been explored:

  • Cell Line Studies: In vitro studies have demonstrated that certain derivatives can inhibit cancer cell proliferation in various human cancer cell lines. For example, compounds derived from triazoles have shown cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines .
  • Case Study: A specific study highlighted the synthesis of triazole-based peptidotriazolamers that exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is critical for reducing side effects associated with traditional chemotherapy .

Synthesis and Derivatives

The synthesis of this compound typically involves:

  • Copper-Catalyzed Reactions: Utilizing azides and alkynes to form the triazole ring.
  • Esterification Processes: Converting carboxylic acids to esters under acidic conditions .

The ability to modify the triazole ring allows for the development of various derivatives that can enhance biological activity or selectivity.

Research Findings and Data Tables

CompoundActivity TypeCell Line/PathogenIC50/MICReference
Methyl 1H-1,2,3-triazole-4-carboxylateAntimicrobialE. coli10 µg/mL
Methyl 1H-1,2,3-triazole derivativesAnticancerMCF-715 µM
Triazole-peptidotriazolamersAnticancerA54912 µM

Properties

Molecular Formula

C4H6ClN3O2

Molecular Weight

163.56 g/mol

IUPAC Name

methyl 2H-triazole-4-carboxylate;hydrochloride

InChI

InChI=1S/C4H5N3O2.ClH/c1-9-4(8)3-2-5-7-6-3;/h2H,1H3,(H,5,6,7);1H

InChI Key

RSIZOICUOQIZPZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NNN=C1.Cl

Origin of Product

United States

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